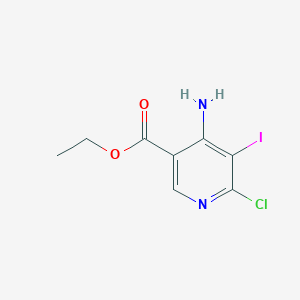
2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, ethanone moieties, and heterocyclic components like pyrazoles and triazoles. These structural features are often seen in compounds with potential pharmacological activities, as indicated by molecular docking studies that suggest inhibitory activity against certain enzymes and potential roles as anti-neoplastic agents .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted heterocycles with various electrophiles or nucleophiles to introduce additional functional groups. For instance, novel derivatives can be synthesized by reacting triazole-thiol with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide . Similarly, a series of isoxazole derivatives were synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing the versatility of ethanone as a precursor for more complex structures .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques and theoretical calculations, such as Gaussian09 software. The geometrical parameters obtained from these studies are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods . The molecular structure is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the presence of electronegative atoms like fluorine, which can affect the electron distribution within the molecule. The carbonyl group, in particular, is identified as a reactive site due to its electronegativity, making it a key functional group in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their optical properties, can be studied through spectroscopic methods. For example, UV-vis absorption and fluorescence spectra can provide insights into the electronic transitions and the potential of these compounds for applications in nonlinear optics . The first hyperpolarizability is a property that can be calculated to assess the role of a compound in nonlinear optical applications . Additionally, the molecular electrostatic potential (MEP) analysis helps in visualizing the charge distribution across the molecule, which is important for predicting sites of chemical reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Applications
Research on compounds with structural features similar to 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone shows significant antifungal and antimicrobial properties. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the synthetic routes and chemical modifications aimed at enhancing its therapeutic efficacy (Butters et al., 2001). Similarly, a study on the synthesis, characterization, and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrates the potential of such compounds in combating microbial infections (Nagamani et al., 2018).
Cancer Research
The investigation of cytotoxic effects is a critical aspect of cancer research. A study on the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and their cytotoxic effects offers insights into the potential therapeutic applications of these compounds in treating various cancer types (Alagöz et al., 2021).
HIV-1 Attachment Inhibition
The development of inhibitors targeting HIV-1 attachment presents another research avenue. A series of potent HIV-1 attachment inhibitors based on 4-fluoro-6-azaindole derivatives showcases the structural activity relationships leading to improved pharmacokinetic profiles and therapeutic potential (Regueiro-Ren et al., 2013).
Neurokinin-1 (NK1) Receptor Antagonism
In the context of neurokinin-1 receptor antagonists, such as Aprepitant, research focuses on efficient synthetic routes and mechanisms for enhancing drug efficacy. An efficient synthesis of Aprepitant using a crystallization-induced diastereoselective transformation illustrates the innovative approaches in drug development (Brands et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone' involves the reaction of 5-fluoro-1H-indazole-3-carboxylic acid with 4-phenethylpiperazine to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone. The intermediate is then subjected to a series of reactions to obtain the final product.", "Starting Materials": [ "5-fluoro-1H-indazole-3-carboxylic acid", "4-phenethylpiperazine", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: 5-fluoro-1H-indazole-3-carboxylic acid is reacted with ethyl chloroformate and triethylamine in anhydrous ethanol to form the corresponding ethyl ester.", "Step 2: The ethyl ester is then reacted with 4-phenethylpiperazine in the presence of sodium hydroxide to form the intermediate 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone.", "Step 3: The intermediate is then treated with hydrochloric acid to remove the protecting group from the piperazine ring.", "Step 4: The resulting product is then purified by recrystallization from ethanol and water to obtain the final compound '2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone'." ] } | |
CAS-Nummer |
1421464-07-4 |
Molekularformel |
C21H23FN4O |
Molekulargewicht |
366.44 |
IUPAC-Name |
2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24) |
InChI-Schlüssel |
PXNYRUWZQYMAJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



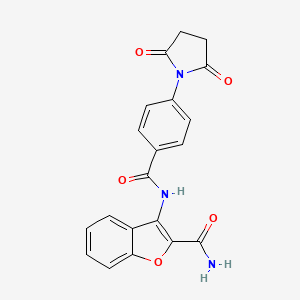
![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)
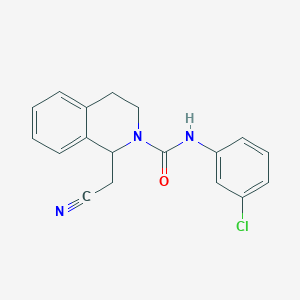
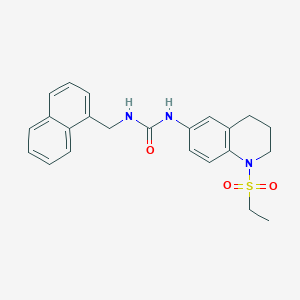
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)
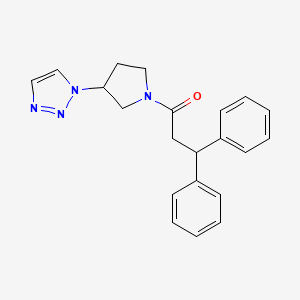
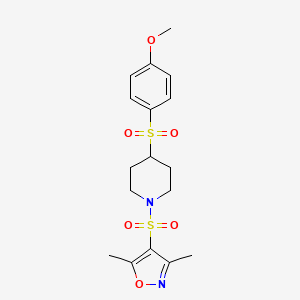
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)
![Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3011537.png)
